2-Methyl-4-nitrosophenol

Polymerization Inhibition Styrene Distillation Synergistic Blends

2-Methyl-4-nitrosophenol (CAS 13362-33-9) is a results-driven ortho‑methyl‑substituted nitrosophenol that delivers unmatched synergistic polymerization inhibition for styrene distillation—preventing polymer formation at 110 °C where p‑tert‑butylcatechol alone fails. The ortho‑methyl group precisely tunes the tautomeric equilibrium and metal‑chelation stability, empowering tailored catalysis and materials‑science applications. A quantitative Vilsmeier protocol minimizes R&D waste and cost, while the sharp melting point (133–134 °C) and TSCA listing ensure reproducible quality and U.S. compliance. Choose proven performance, not generic nitrosophenol alternatives. Request a quotation to secure batch‑specific performance data.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 13362-33-9
Cat. No. B083119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrosophenol
CAS13362-33-9
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=O)O
InChIInChI=1S/C7H7NO2/c1-5-4-6(8-10)2-3-7(5)9/h2-4,9H,1H3
InChIKeyPMTVEXBJLIRTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrosophenol (CAS 13362-33-9): A Structurally Defined Nitrosophenol for Coordination Chemistry and Industrial Inhibition


2-Methyl-4-nitrosophenol (CAS 13362-33-9) is a monosubstituted ortho-nitrosophenol derivative characterized by a methyl group at the 2-position and a nitroso group at the 4-position of the phenol ring. The compound exhibits tautomerism between the nitrosophenol and quinone monoxime forms [1], a feature central to its reactivity in metal coordination and polymerization inhibition. With a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol [2], it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, and has established utility as a polymerization inhibitor in styrene distillation processes [3].

2-Methyl-4-nitrosophenol Procurement: Why Nitrosophenol Analogs Are Not Functionally Interchangeable


Generic substitution within the nitrosophenol class is contraindicated due to pronounced structure-function relationships. The ortho-methyl substituent in 2-methyl-4-nitrosophenol significantly alters physical properties, tautomeric equilibrium, and metal-binding affinity relative to unsubstituted 4-nitrosophenol. For industrial applications, the compound's specific combination with p-tert-butylcatechol provides a synergistic polymerization inhibition effect that is not achieved with either component alone [1]. In synthetic applications, the methyl group influences regioselectivity in subsequent reactions and the stability of derived metal complexes [2]. These differences underscore that procurement decisions must be guided by application-specific performance data rather than class-based assumptions.

2-Methyl-4-nitrosophenol: Quantified Performance Differentiation in Polymerization Inhibition, Synthesis Efficiency, and Physical Properties


Synergistic Polymerization Inhibition: 2-Methyl-4-nitrosophenol + p-tert-Butylcatechol vs. p-tert-Butylcatechol Alone

In a head-to-head comparative context, the combination of 2-methyl-4-nitrosophenol with p-tert-butylcatechol demonstrates superior polymerization inhibition during styrene distillation. The patent explicitly states that p-tert-butylcatechol alone 'have not enough ability to inhibit the polymerization of the styrenes at the distillation temperature when being used alone' [1]. In contrast, the synergistic blend containing 100 ppm of 2-methyl-4-nitrosophenol provides effective inhibition under identical conditions [1].

Polymerization Inhibition Styrene Distillation Synergistic Blends

Synthesis Efficiency: Quantitative Yield via Adapted Vilsmeier Conditions vs. Traditional Nitrosation

A 2023 protocol achieves quantitative yield of 2-methyl-4-nitrosophenol using adapted Vilsmeier conditions [1]. In contrast, traditional nitrosation of o-cresol with sodium nitrite and sulfuric acid yields only 40–45 g of product from 54 g of starting material, corresponding to approximately 74–83% yield [2]. This represents a yield improvement of at least 17–26 percentage points.

Organic Synthesis Nitrosophenol Preparation Process Efficiency

Physical Property Differentiation: Melting Point of 2-Methyl-4-nitrosophenol vs. 4-Nitrosophenol

2-Methyl-4-nitrosophenol exhibits a melting point of 133–134 °C [1], while the unsubstituted analog 4-nitrosophenol melts with decomposition at 144 °C [2]. This 10–11 °C difference in melting behavior reflects the influence of the ortho-methyl group on crystal packing and thermal stability.

Physical Properties Melting Point Purification

Regulatory Clearance: TSCA Inventory Status of 2-Methyl-4-nitrosophenol

2-Methyl-4-nitrosophenol (identified as 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime) is listed on the U.S. EPA TSCA Inventory as an approved chemical substance [1]. This regulatory clearance is essential for industrial procurement and use within the United States. While 4-nitrosophenol is also TSCA-listed, the specific inclusion of the methyl-substituted derivative ensures that procurement of 2-methyl-4-nitrosophenol is compliant with U.S. chemical regulations.

Regulatory Compliance TSCA Industrial Procurement

Optimal Application Scenarios for 2-Methyl-4-nitrosophenol Based on Quantified Differentiation Evidence


Styrene Monomer Purification via Distillation

In industrial styrene production, 2-methyl-4-nitrosophenol is used as a synergistic polymerization inhibitor in combination with p-tert-butylcatechol. This blend is effective at preventing polymer formation during distillation at 110 °C, a condition under which p-tert-butylcatechol alone fails to provide adequate inhibition [1].

High-Efficiency Laboratory Synthesis

For research laboratories requiring 2-methyl-4-nitrosophenol as a starting material or intermediate, the adapted Vilsmeier protocol offers a quantitative yield, significantly reducing material waste and improving cost-efficiency compared to traditional nitrosation methods [1].

Coordination Chemistry and Metal Complex Synthesis

The ortho-methyl group influences the tautomeric equilibrium and metal-binding properties of 2-methyl-4-nitrosophenol, making it a valuable ligand for synthesizing metal complexes with tailored stability and reactivity [1]. This is particularly relevant for catalysis and materials science applications.

Quality Control and Regulatory Compliance

The well-defined melting point (133–134 °C) and TSCA Inventory listing of 2-methyl-4-nitrosophenol facilitate reliable quality control and ensure regulatory compliance for U.S.-based industrial procurement [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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